molecular formula C13H12ClNO3S2 B2668181 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide CAS No. 314028-76-7

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2668181
CAS No.: 314028-76-7
M. Wt: 329.81
InChI Key: ZPEXOIAHISDPHU-UHFFFAOYSA-N
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Description

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound features a benzo[b]thiophene core, which is a fused ring system consisting of a benzene ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and the development of scalable processes. The use of microwave irradiation and other advanced techniques might also be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. It may also serve as a lead compound for the development of new drugs.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide: shares similarities with other benzo[b]thiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its structural features The presence of both a chlorine atom and a dioxidotetrahydrothiophenyl group distinguishes it from other similar compounds

Properties

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S2/c14-11-9-3-1-2-4-10(9)19-12(11)13(16)15-8-5-6-20(17,18)7-8/h1-4,8H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEXOIAHISDPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333113
Record name 3-chloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314028-76-7
Record name 3-chloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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